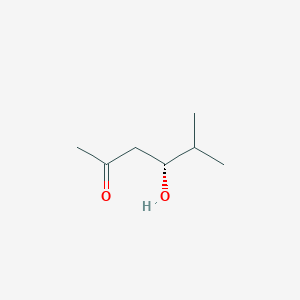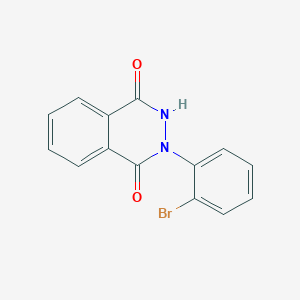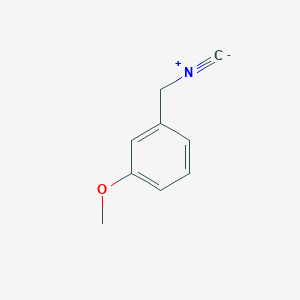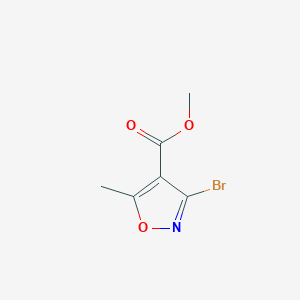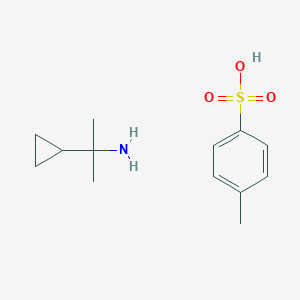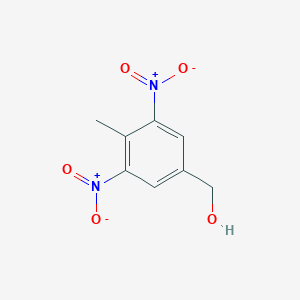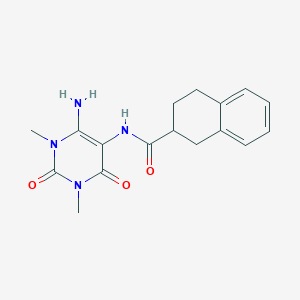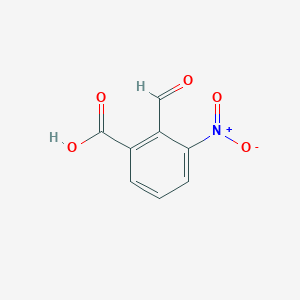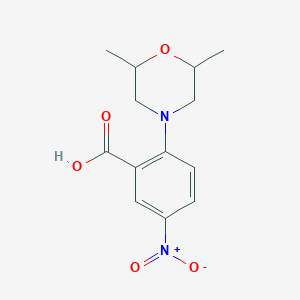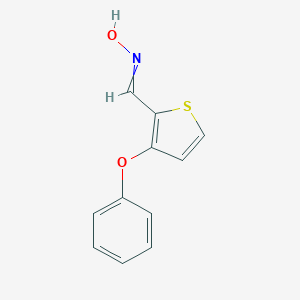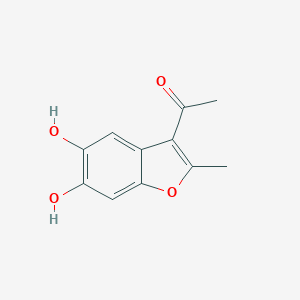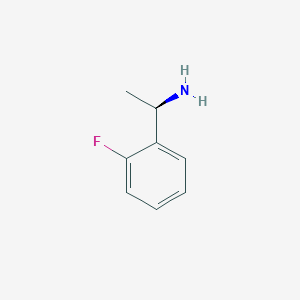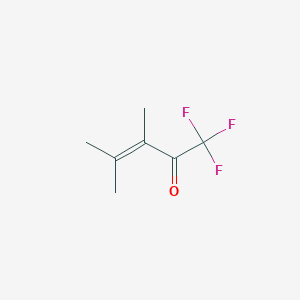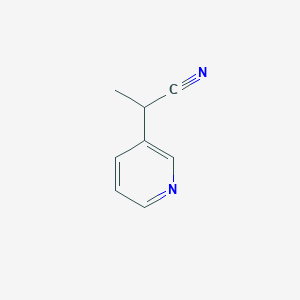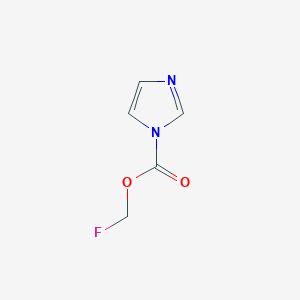
fluoromethyl 1H-imidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoromethyl 1H-imidazole-1-carboxylate (FMIC) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. FMIC is a fluorinated derivative of imidazole, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The fluoromethyl group in FMIC makes it an attractive candidate for use in medicinal chemistry, as it can enhance the pharmacokinetic properties of drugs.
Mecanismo De Acción
The mechanism of action of fluoromethyl 1H-imidazole-1-carboxylate is not fully understood, but it is believed to interact with various biological targets, such as enzymes and receptors, through its fluoromethyl group. fluoromethyl 1H-imidazole-1-carboxylate can also act as a prodrug, where it is converted into its active form inside the body.
Efectos Bioquímicos Y Fisiológicos
Fluoromethyl 1H-imidazole-1-carboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, fluoromethyl 1H-imidazole-1-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. fluoromethyl 1H-imidazole-1-carboxylate has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fluoromethyl 1H-imidazole-1-carboxylate has several advantages for use in laboratory experiments, such as its stability and ease of handling. However, its high cost and complex synthesis method can be a limitation for some researchers. Additionally, the lack of a clear understanding of its mechanism of action can make it challenging to design experiments that target specific biological pathways.
Direcciones Futuras
There are several future directions for the research on fluoromethyl 1H-imidazole-1-carboxylate. One area of interest is the development of new drug candidates that incorporate fluoromethyl 1H-imidazole-1-carboxylate as a building block. Another direction is the exploration of fluoromethyl 1H-imidazole-1-carboxylate's potential as a radiotracer for PET imaging, which can provide valuable insights into the molecular processes of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of fluoromethyl 1H-imidazole-1-carboxylate and its potential applications in various fields of scientific research.
Métodos De Síntesis
Fluoromethyl 1H-imidazole-1-carboxylate can be synthesized through a multi-step process involving the reaction of imidazole with various reagents, such as trifluoroacetic anhydride and methyl iodide. The resulting intermediate compounds are then treated with sodium hydride and fluoromethyl iodide to yield the final product, fluoromethyl 1H-imidazole-1-carboxylate. The synthesis of fluoromethyl 1H-imidazole-1-carboxylate requires careful handling of hazardous chemicals and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Fluoromethyl 1H-imidazole-1-carboxylate has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, fluoromethyl 1H-imidazole-1-carboxylate has been used as a building block for the synthesis of novel drug candidates that target various diseases, such as cancer and infectious diseases. fluoromethyl 1H-imidazole-1-carboxylate can also be used as a fluorine-18 labeled radiotracer for positron emission tomography (PET) imaging, which is a non-invasive imaging technique used in medical diagnosis and research.
Propiedades
Número CAS |
166331-84-6 |
|---|---|
Nombre del producto |
fluoromethyl 1H-imidazole-1-carboxylate |
Fórmula molecular |
C5H5FN2O2 |
Peso molecular |
144.1 g/mol |
Nombre IUPAC |
fluoromethyl imidazole-1-carboxylate |
InChI |
InChI=1S/C5H5FN2O2/c6-3-10-5(9)8-2-1-7-4-8/h1-2,4H,3H2 |
Clave InChI |
UYJSKWJSOVEWDA-UHFFFAOYSA-N |
SMILES |
C1=CN(C=N1)C(=O)OCF |
SMILES canónico |
C1=CN(C=N1)C(=O)OCF |
Sinónimos |
1H-Imidazole-1-carboxylicacid,fluoromethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



